Cyclobutanemethanol, methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanemethanol, methanesulfonate is a compound that combines the structural features of cyclobutanemethanol and methanesulfonic acid Cyclobutanemethanol is a four-membered ring alcohol, while methanesulfonic acid is a strong acid commonly used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanemethanol, methanesulfonate can be synthesized through the esterification of cyclobutanemethanol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent, such as thionyl chloride or phosphorus pentachloride, to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanemethanol, methanesulfonate undergoes various chemical reactions, including:
Oxidation: The alcohol group in cyclobutanemethanol can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield cyclobutanemethanol and methanesulfonic acid.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cyclobutanone, cyclobutanecarboxylic acid.
Reduction: Cyclobutanemethanol, methanesulfonic acid.
Substitution: Various cyclobutanemethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutanemeth
Properties
CAS No. |
63659-30-3 |
---|---|
Molecular Formula |
C6H14O4S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
cyclobutylmethanol;methanesulfonic acid |
InChI |
InChI=1S/C5H10O.CH4O3S/c6-4-5-2-1-3-5;1-5(2,3)4/h5-6H,1-4H2;1H3,(H,2,3,4) |
InChI Key |
SZPMELKYSCOOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.